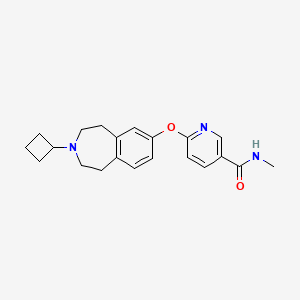
GSK189254A
Descripción general
Descripción
A potent and selective H3-receptor inverse agonist developed. It has subnanomolar affinity for the H3 receptor (Ki 0.2nM) and selectivity of over 10,000x for H3 over other histamine receptor subtypes. Animal studies have shown it to possess not only stimulant and nootropic effects, but also analgesic action suggesting a role for H3 receptors in pain processing in the spinal cord. GSK-189,254 and several other related drugs are currently being investigated as a treatment for Alzheimer's disease and other forms of dementia, as well as possible use in the treatment of conditions such as narcolepsy, or neuropathic pain which do not respond well to conventional analgesic drugs. Reference1) Antagonism of supraspinal histamine H3 receptors modulates spinal neuronal activity in neuropathic rats. McGaraughty S1, Chu KL, Cowart MD, Brioni JD. J Pharmacol Exp Ther. 2012 Oct; 343:13-20. doi: 10.1124/jpet. 12.194761. Epub 2012 Jun 22.2) Unexpectedly high affinity of a novel histamine H receptor antagonist, GSK239512, in vivo in human brain, determined using PET. Ashworth S1, Berges A, Rabiner EA, Wilson AA, Comley RA, Lai RY, Boardley R, Searle G, Gunn RN, Laruelle M, Cunningham VJ. Br J Pharmacol. 2014 Mar; 171:1241-9. doi: 10.1111/bph. 2505.3) A new facile synthetic route to [11C]GSK189254, a selective PET radioligand for imaging of CNS histamine H3 receptor. Wang M1, Gao M, Steele BL, Glick-Wilson BE, Brown-Proctor C, Shekhar A, Hutchins GD, Zheng QH. Bioorg Med Chem Lett. 2012 Jul 15; 22:4713-8. doi: 10.1016/j. bmcl. 012.05.076. Epub 2012 May 26.4) Identification of clinical candidates from the benzazepine class of histamine H3 receptor antagonists. Wilson DM1, Apps J, Bailey N, Bamford MJ, Beresford IJ, Brackenborough K, Briggs MA, Brough S, Calver AR, Crook B, Davis RK, Davis RP, Davis S, Dean DK, Harris L, Heslop T, Holland V, Jeffrey P, Panchal TA, Parr CA, Quashie N, Schogger J, Sehmi SS, Stean Bioorg Med Chem Lett. 2013 Dec 15; 23:6890-6. doi: 10.1016/j. bmcl. 013.09.090. Epub 2013 Oct 5.
GSK-189254 is a potent and selective H3-receptor inverse agonist. It has subnanomolar affinity for the H3 receptor and selectivity of over 10,000x for H3 over other histamine receptor subtypes. Animal studies have shown it to possess not only stimulant and nootropic effects, but also analgesic action suggesting a role for H3 receptors in pain processing in the spinal cord. GSK-189,254 and several other related drugs are currently being investigated as a treatment for Alzheimer's disease and other forms of dementia, as well as possible use in the treatment of conditions such as narcolepsy, or neuropathic pain which do not respond well to conventional analgesic drugs.
Aplicaciones Científicas De Investigación
Antagonista del Receptor de Histamina H3
GSK189254A es un antagonista del receptor de histamina H3 novedoso, potente y selectivo . Tiene una alta afinidad por ambos receptores H3 recombinantes expresados en células HEK-293 y receptores H3 nativos expresados en la corteza cerebral de varias especies . Esto lo convierte en una herramienta valiosa en la investigación de neurociencia, particularmente en estudios relacionados con la función de la histamina y su papel en diversos trastornos neurológicos y psiquiátricos.
Investigación Neurológica
This compound se ha utilizado en varios estudios neurológicos debido a su capacidad para unirse a los receptores de histamina H3 en el cerebro . Por ejemplo, se ha utilizado en investigaciones relacionadas con la enfermedad de Alzheimer , donde se ha demostrado que mejora el rendimiento cognitivo en modelos preclínicos .
Investigación del Ciclo Sueño-Vigilia
El compuesto se ha utilizado en la investigación del ciclo sueño-vigilia. En un estudio, se investigaron los efectos de la administración aguda y repetida de GSK189254 en el ciclo sueño-vigilia en ratones silvestres y con eliminación de orexina .
Estudios Farmacocinéticos
This compound se ha utilizado en estudios farmacocinéticos en ratas . Estos estudios ayudan a comprender la absorción, distribución, metabolismo y excreción del compuesto, lo cual es crucial para sus posibles aplicaciones terapéuticas.
Investigación de Inmunología/Inflamación
Debido a su papel como antagonista del receptor de histamina H3, this compound puede tener implicaciones en la investigación de inmunología e inflamación . La histamina juega un papel importante en la respuesta inmune y la inflamación, por lo que estudiar los efectos de los antagonistas del receptor H3 como this compound puede proporcionar información valiosa.
Posibles Aplicaciones Terapéuticas
Si bien this compound se utiliza principalmente en la investigación, sus propiedades sugieren posibles aplicaciones terapéuticas. Por ejemplo, su papel en la mejora del rendimiento cognitivo en modelos preclínicos sugiere un posible uso en el tratamiento de deterioros cognitivos en condiciones como la enfermedad de Alzheimer .
Mecanismo De Acción
Target of Action
GSK189254A, also known as GSK189254, is a novel, potent, and selective antagonist of the histamine H3 receptor . The histamine H3 receptor is a G-protein-coupled receptor (GPCR) that plays a crucial role in the central nervous system by regulating the release of various neurotransmitters .
Mode of Action
This compound exhibits high affinity for both recombinant H3 receptors expressed in HEK-293-MSR-II cells and native H3 receptors expressed in the cerebral cortex of several species . By antagonizing the H3 receptor, this compound inhibits the receptor’s normal function, leading to increased release of neurotransmitters such as acetylcholine, noradrenaline, and dopamine .
Biochemical Pathways
The antagonism of the H3 receptor by this compound affects several biochemical pathways. Primarily, it increases the release of neurotransmitters in the brain, particularly in the anterior cingulate cortex and the dorsal hippocampus . This action can lead to various downstream effects, including enhanced cognitive function and altered sleep-wake cycles .
Result of Action
The antagonism of the H3 receptor by this compound leads to increased release of certain neurotransmitters, which has been shown to improve performance in various cognition paradigms, including passive avoidance, water maze, object recognition, and attentional set shift in rats . In mice, acute administration of this compound has been shown to alter the sleep-wake cycle and reduce narcoleptic episodes .
Propiedades
IUPAC Name |
6-[(3-cyclobutyl-1,2,4,5-tetrahydro-3-benzazepin-7-yl)oxy]-N-methylpyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2/c1-22-21(25)17-6-8-20(23-14-17)26-19-7-5-15-9-11-24(18-3-2-4-18)12-10-16(15)13-19/h5-8,13-14,18H,2-4,9-12H2,1H3,(H,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WROHEWWOCPRMIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CN=C(C=C1)OC2=CC3=C(CCN(CC3)C4CCC4)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801005982 | |
| Record name | GSK 189254A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801005982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
720690-73-3 | |
| Record name | 6-[(3-Cyclobutyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-yl)oxy]-N-methyl-3-pyridinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=720690-73-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | GSK 189254A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0720690733 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GSK 189254A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801005982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GSK-189254A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5T4TX6CO53 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary molecular target of GSK189254?
A1: GSK189254 acts as a potent and selective antagonist of the histamine H3 receptor (H3R), a G-protein coupled receptor primarily found in the central nervous system (CNS). [, , , , ]
Q2: How does GSK189254's interaction with H3R affect neurotransmitter release?
A2: As an H3R antagonist, GSK189254 blocks the receptor's inhibitory effects on neurotransmitter release. This leads to increased release of histamine, acetylcholine, noradrenaline, and dopamine in various brain regions. [, , , , ]
Q3: Are the effects of GSK189254 on neurotransmitter release uniform across brain regions?
A3: Research suggests that GSK189254 exerts region-specific effects on histamine release. For instance, local administration into the tuberomammillary nucleus increases histamine release in the nucleus basalis magnocellularis and cortex but not in the striatum. []
Q4: What is the significance of GSK189254's regional specificity in the brain?
A4: This regional selectivity suggests that histaminergic neurons form distinct pathways with varying sensitivity to H3R antagonists, allowing for targeted modulation of neurotransmitter release in specific brain circuits. []
Q5: Does GSK189254 exhibit any inverse agonist activity at the H3R?
A5: Yes, GSK189254 displays inverse agonist activity in addition to its antagonist properties, as evidenced by its ability to reduce basal guanosine 5′-O-(3-[35S]thio)triphosphate binding at the human recombinant H3R. []
Q6: What is the molecular formula and weight of GSK189254?
A6: This information has not been explicitly stated in the provided abstracts. A full structural characterization, including spectroscopic data, would necessitate access to the full research articles or chemical databases.
Q7: Has GSK189254 demonstrated efficacy in preclinical models of cognitive disorders?
A7: Yes, GSK189254 shows promise in preclinical studies for improving cognitive function. It has shown efficacy in animal models of Alzheimer’s disease, enhancing cognitive performance in tasks such as passive avoidance, water maze, object recognition, and attentional set shifting. [, ]
Q8: What is the evidence for GSK189254's potential in treating neuropathic pain?
A8: Research indicates that GSK189254 can alleviate pain hypersensitivity in rodent models of neuropathic pain. Studies suggest this effect is mediated, at least in part, by the histamine H4 receptor (H4R), adding a layer of complexity to its mechanism of action. [, ]
Q9: What is the role of the locus coeruleus in GSK189254's analgesic effects?
A9: The locus coeruleus, a brainstem region involved in pain modulation, appears crucial for GSK189254's analgesic action. Lesioning this area abolishes the drug's ability to reduce spinal neuronal activity in neuropathic pain models. []
Q10: Has GSK189254 been evaluated in human clinical trials?
A10: While GSK189254 itself has not progressed to late-stage clinical trials, its development paved the way for other H3R antagonists that have been evaluated in humans for conditions like narcolepsy, attention-deficit hyperactivity disorder, and schizophrenia. []
Q11: What analytical techniques have been used to study GSK189254 in biological samples?
A12: Positron Emission Tomography (PET) imaging with the radiolabeled analog [11C]GSK189254 has been instrumental in studying the drug's brain penetration, receptor occupancy, and pharmacokinetics in preclinical models and humans. [, , , ]
Q12: Have any alternative radioligands for imaging H3R been explored?
A14: Yes, researchers have investigated other radiotracers, including [11C]AZ13153556 and [11C]MK-8278, as potential alternatives to [11C]GSK189254 for H3R imaging. [, ]
Q13: What are the advantages of using PET imaging to study GSK189254?
A15: PET imaging offers a non-invasive approach to quantify H3R availability in the living brain, providing insights into the drug's target engagement and distribution. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


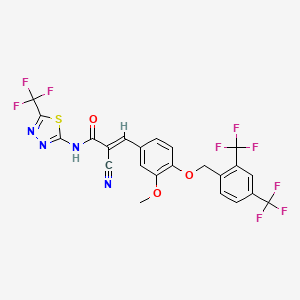
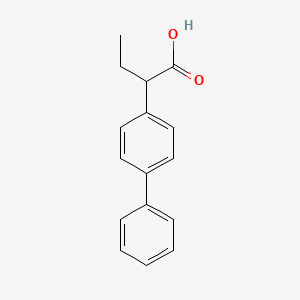
![(9,19-Dihydroxy-11,17-dimethyl-3,5,7,15,21-pentaoxo-6,22-dioxaheptacyclo[12.9.1.11,16.14,8.02,13.012,26.020,25]hexacosa-2(13),8,10,12(26),16(25),17,19-heptaen-24-yl) acetate](/img/structure/B1684239.png)
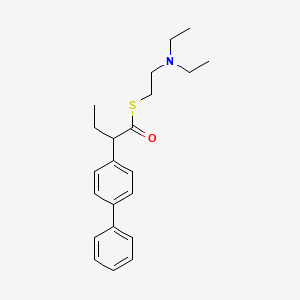
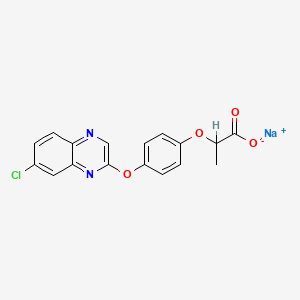


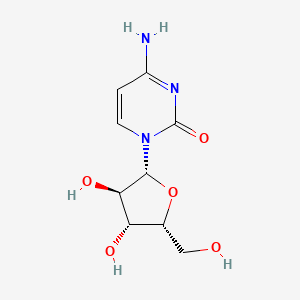
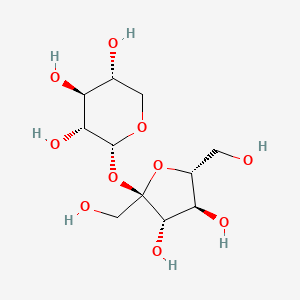
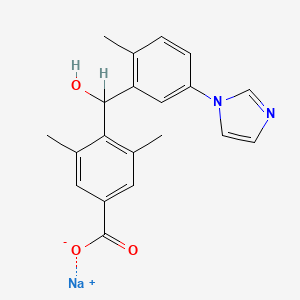
![But-2-enedioic acid;8-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-1-thia-4,8-diazaspiro[4.5]decan-3-one](/img/structure/B1684254.png)

